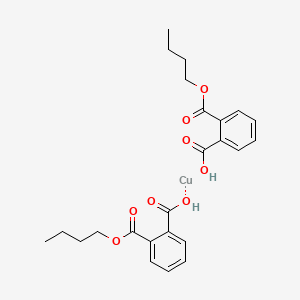

Monobutyl Phthalate Copper(II) Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Monobutyl Phthalate Copper(II) Salt is a compound with the molecular formula C24H26CuO8 . It is functionally related to a butan-1-ol and features both a butyl ester group and a carboxylic acid group .

Synthesis Analysis

The synthesis of Monobutyl Phthalate Copper(II) Salt is not explicitly detailed in the available resources. .Molecular Structure Analysis

The molecular weight of Monobutyl Phthalate Copper(II) Salt is 506.01 g/mol . It is a solid compound and its appearance varies from dark green to dark purple to black powder to crystal .Physical And Chemical Properties Analysis

Monobutyl Phthalate Copper(II) Salt is a solid compound . It has a molecular weight of 506.01 g/mol . The compound’s appearance varies from dark green to dark purple to black powder to crystal .Relevant Papers There are several papers related to Monobutyl Phthalate, a component of Monobutyl Phthalate Copper(II) Salt. These papers discuss the effects of Monobutyl Phthalate on energy metabolism in zebrafish gills , and its ability to dysregulate the antioxidant system and induce apoptosis of zebrafish liver .

Applications De Recherche Scientifique

Phthalate Research Applications

Environmental and Health Impact Studies : Research on phthalates, including monobutyl phthalate, has primarily focused on their widespread use, potential sources of exposure, and health effects. Studies have explored the metabolism of phthalates and their presence in the human population, indicating widespread exposure through consumer products, medical devices, and environmental contamination (Hauser & Calafat, 2005).

Analytical Method Development : Advances in analytical chemistry have enabled the detection and quantification of phthalate metabolites in biological samples. This research is crucial for understanding human exposure levels and assessing potential health risks. Methods using high-performance liquid chromatography and tandem mass spectrometry have been developed for sensitive and precise measurements of phthalate metabolites in human serum (Silva et al., 2005).

Exposure and Risk Assessment : Epidemiological studies have investigated the relationship between phthalate exposure and various health outcomes, including reproductive health. For instance, research has shown that environmental levels of phthalates, such as monoethyl phthalate (MEP) and monobutyl phthalate (mBP), are associated with altered DNA integrity in human sperm (Duty et al., 2002).

Copper(II) Salt Applications

Sensor Development : Copper(II) salts have been utilized in the development of ion-selective electrodes for detecting copper ions in various samples. This application is significant for environmental monitoring and analytical chemistry. A study on a copper(II) ion-selective electrode based on phenylglyoxal-α-monoxime highlights this application, demonstrating the electrode's linearity, response time, and selectivity (Firooz et al., 2002).

Catalysis and Material Science : Copper-based metal organic frameworks (MOFs) have been explored for their catalytic properties and potential in pollution remediation. For example, a copper-based MOF was investigated for the removal of dibutyl phthalate from water, showcasing the material's ability to adsorb and catalytically degrade the pollutant in the presence of persulfate (Li et al., 2018).

Propriétés

IUPAC Name |

2-butoxycarbonylbenzoic acid;copper |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQNWNSBCISOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monobutyl Phthalate Copper(II) Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)

![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2967028.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)